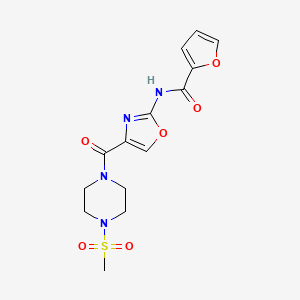

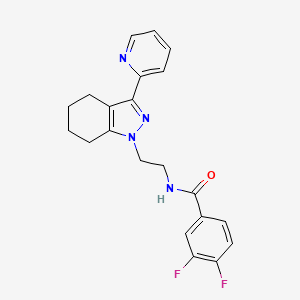

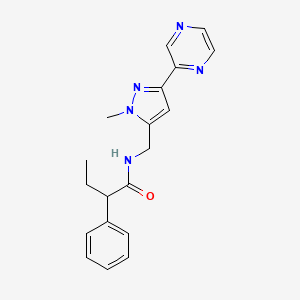

1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, also known as BEAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEAP belongs to the class of pyrrole derivatives, which have been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Aplicaciones Científicas De Investigación

Marker for Condensed Organic Matter

While not directly related to 1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, the study by Chang et al. (2018) discusses the use of Benzene polycarboxylic acid (BPCA) molecules as markers for the qualitative and quantitative analysis of pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The study suggests a reconsideration of commonly used BPCA markers, proposing that they may indicate condensed organic matter more generally rather than solely BC. This insight can be significant in environmental chemistry and organic geochemistry research, shedding light on the complexity of organic matter and its various constituents (Chang et al., 2018).

Organocatalytic Applications

L-proline, an amino acid with organocatalytic properties, showcases significant applications in organic chemistry. Although not directly mentioning this compound, the study by Thorat et al. (2022) underlines the versatility of such organic compounds as catalysts. L-proline acts as a bifunctional catalyst in asymmetric syntheses, including Aldol condensation, Mannich reaction, and Michael Addition, among others. It catalyzes the synthesis of various heterocyclic skeletons, pivotal in the pharmaceutical industry, illustrating the broader scope of organic catalysts in chemical synthesis (Thorat et al., 2022).

Synthesis of Heterocyclic Compounds

In a similar vein, the study by Pelkey et al. (2015) provides a systematic survey of de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or other cyclic systems. While it doesn't directly address this compound, the synthesis approaches detailed in the study, including one-component intramolecular cyclization and multicomponent intermolecular cyclization, highlight the broader chemical methodologies that may be applicable in studying and synthesizing compounds with similar heterocyclic structures. The study accentuates the importance of 3-pyrrolin-2-ones in natural products, biology, and as building blocks for other materials, reinforcing the significance of research in this domain (Pelkey et al., 2015).

Propiedades

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCXPWFHAGNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)